![molecular formula C20H18Cl2O5 B2371109 2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-09-6](/img/structure/B2371109.png)
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is an organic compound containing a benzofuran ring, which is a type of aromatic ring, and several functional groups including a carboxylate ester, a methoxy group, and a dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The dichlorophenyl group would add two chlorine atoms to the structure, and the methoxyethyl and carboxylate groups would add oxygen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzofuran ring could participate in electrophilic aromatic substitution reactions, and the ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic ring and polar functional groups. It would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Scientific Research Applications
- Field : Organic Chemistry
- Application : This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Field : Organic Synthesis
- Application : This compound can be used in the protodeboronation of pinacol boronic esters .
- Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Field : Molecular Biology
- Application : This compound can be used in antisense research, siRNA or aptamer-based research, diagnostic or therapeutic purposes .
- Method : Chemical modifications, particularly 2’-O-(2-Methoxyethyl)- oligoribonucleotides (2’-O-MOE bases) and 2’-O-Methyl bases are commonly used to confer nuclease resistance to an oligo designed for anti-sense .
- Results : These modifications confer nuclease resistance, high binding affinity towards complementary RNA, reduced unspecific protein binding and extended half-life in tissues .
Suzuki–Miyaura Coupling
Protodeboronation of Pinacol Boronic Esters
Antisense Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXEECTZAJHQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

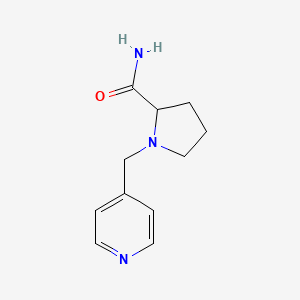
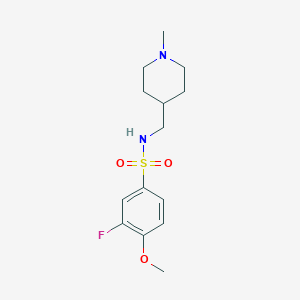
![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
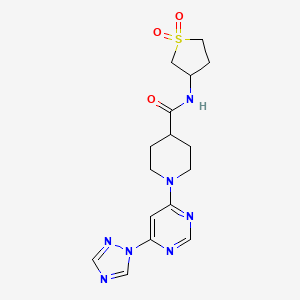
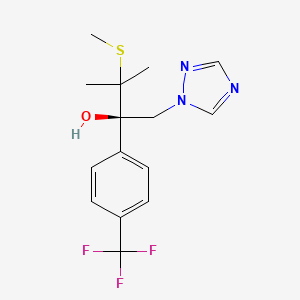
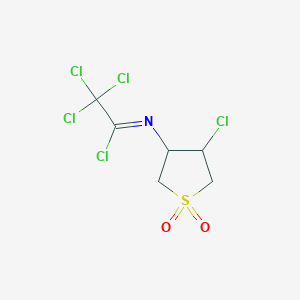
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
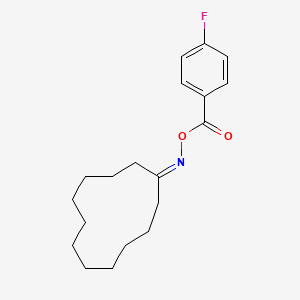
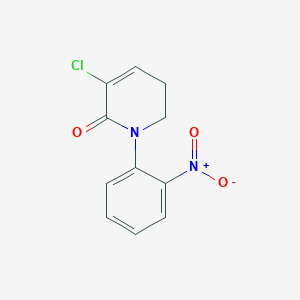
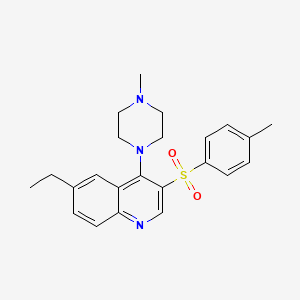
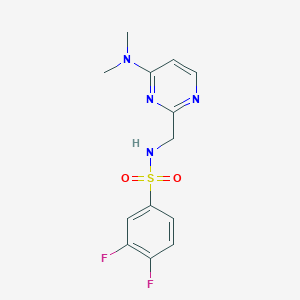
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)